molecular formula C13H12N2O B12878035 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile CAS No. 87388-21-4

4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12878035
CAS No.: 87388-21-4
M. Wt: 212.25 g/mol
InChI Key: AVQDRHZLXBXETE-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with an ethoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-ethoxybenzaldehyde with a suitable nitrile source in the presence of a base. One common method is the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid, followed by cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Brominated derivatives of the compound.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carboxamide
  • 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carboxylic acid
  • 4-(2-Ethoxyphenyl)-1H-pyrrole-3-methanol

Uniqueness

4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in drug design and materials science .

Properties

CAS No.

87388-21-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C13H12N2O/c1-2-16-13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,8-9,15H,2H2,1H3

InChI Key

AVQDRHZLXBXETE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CNC=C2C#N

Origin of Product

United States

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